Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate
Description
Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate is a synthetic ester derivative featuring a central 4-oxobutanoate backbone substituted with an acetylamino phenyl group. This compound serves as a precursor for synthesizing heterocyclic compounds, such as thiadiazolo, imidazole, and pyridazinone derivatives, which exhibit biological activities . Its structure combines an amide linkage (acetylamino) and an ester group (methyl), influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 4-(4-acetamidoanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)14-10-3-5-11(6-4-10)15-12(17)7-8-13(18)19-2/h3-6H,7-8H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
FQJBKWKOFRPXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate typically involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with methyl 4-oxobutanoate under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to meet industrial demands.
Chemical Reactions Analysis
Functional Group Analysis
-
Acetylamino group : Potentially reactive toward hydrolysis or nucleophilic attack, depending on reaction conditions.
-
Phenyl ring : Aromatic stability may limit direct reactivity unless substituted with electron-donating/withdrawing groups.
-
Ester group : Susceptible to hydrolysis (acidic or basic conditions) to form carboxylic acids.
-
Oxobutanoate moiety : The ketone group (C=O) could participate in nucleophilic additions or reductions.
Hydrolysis of the Ester
The methyl ester group may undergo saponification under basic conditions (e.g., NaOH) to yield the corresponding carboxylic acid.
Deacetylation of the Acetylamino Group
The acetylamino substituent could hydrolyze under acidic conditions (e.g., HCl) to form the primary amine.
Reduction of the Ketone
The oxobutanoate ketone might undergo reduction (e.g., using NaBH₄ or LiAlH₄) to form a secondary alcohol.
Structural Comparisons and Reactivity
Limitations of Available Data
The provided sources ( ) primarily focus on structural identification, synthesis routes, and supplier information rather than detailed reaction mechanisms. For comprehensive reactivity studies, experimental data or references to peer-reviewed literature would be required.
Scientific Research Applications
Organic Synthesis
Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate serves as a crucial reagent in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:
- Reactions with Amines : The compound can react with primary and secondary amines to form substituted derivatives, expanding its utility in synthesizing pharmaceuticals.
- Formation of Peptides : It acts as a building block in peptide synthesis, which is vital for drug development and biochemical research.
Biochemical Assays
In biological research, this compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its acetylamino group enhances its binding affinity to target proteins, making it useful for:
- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes, which can be pivotal in understanding metabolic pathways.
- Protein Interaction Analysis : It can be employed to probe protein-protein interactions, providing insights into cellular mechanisms.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its biological activities. Notably:
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest it may inhibit acetylcholinesterase activity, indicating potential use in treating neurodegenerative diseases such as Alzheimer's disease .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. Results indicated an IC50 value of 5.43 µM against DPPH radicals and a TEAC value of 2.31 mM against ABTS radicals, demonstrating its potential as an antioxidant agent.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings suggested that it could serve as a lead compound for developing treatments aimed at enhancing cognitive function and protecting against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid
- Structure : Free acid form with a 2-fluorophenyl substituent.
- Key Differences: Lacks the methyl ester group, increasing polarity and reducing lipophilicity.
4-(4-Methylphenyl)-4-oxobutanoic Acid
- Structure : Phenyl ring substituted with a methyl group.
- Key Differences: Methyl substituent is electron-donating, contrasting with the electron-withdrawing acetylamino group. Absence of the amide linkage reduces hydrogen-bonding capacity .
Ethyl 4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoate
- Structure : Ethyl ester with a methoxyphenyl hydrazide substituent.
- Key Differences: Hydrazide group increases nucleophilicity, enabling different reaction pathways compared to the amide in the target compound.
Functional Group Variations
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid
- Structure: Incorporates a dimethoxyphenyl propenoyl group.
- Key Differences: Extended conjugation from the propenoyl group may improve UV absorption properties. Methoxy groups increase steric hindrance and hydrophobicity compared to the acetylamino group .
2-Amino-4-(2-aminophenyl)-4-oxobutanoic Acid
- Structure: Endogenous metabolite with dual amino groups.
- Key Differences: Free amino groups enhance water solubility and metabolic integration. Lacks ester and acetyl groups, reducing synthetic utility but increasing biocompatibility .
Pharmacological Activity Comparisons
Heterocyclic Derivatives
- Target Compound Derivatives: Pyridazinone and imidazole derivatives exhibit biological activities, likely due to the acetylamino phenyl group enhancing target binding .
- Analog : MCHR1 Antagonists (e.g., SNAP-7941 derivatives)
Physicochemical Properties
Biological Activity
Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate, with the CAS number 300399-41-1, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
- Structure : The compound features an acetylamino group attached to a phenyl ring, which is further connected to a butanoate moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The acetylamino and oxobutanoate groups facilitate hydrogen bonding and electrostatic interactions with proteins, potentially influencing various enzymatic pathways.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the activity of oncogenic proteins such as c-Myc, which is crucial in cancer cell proliferation and survival. The inhibition of c-Myc leads to reduced tumor growth in various cancer models.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. In particular, it may inhibit certain proteases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications in the acetylamino group can enhance inhibitory potency against specific enzymes.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Concentrations ranging from 10 µM to 50 µM were tested, showing significant reductions in cell viability compared to control groups.
- Animal Models : In vivo studies using mouse models of cancer have shown that administration of this compound leads to a decrease in tumor size and weight. These findings support its potential application as a therapeutic agent.
- Mechanistic Studies : Detailed mechanistic studies using Western blotting and qPCR have confirmed that treatment with this compound results in downregulation of c-Myc expression and associated downstream targets involved in cell cycle regulation.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate, and how can reaction conditions be optimized for high yield?
- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid precursor with methanol, using a strong acid catalyst (e.g., sulfuric acid) under reflux. Optimization involves adjusting molar ratios, reaction time (typically 6–12 hours), and temperature (60–80°C). Post-synthesis purification via vacuum distillation or recrystallization improves yield (≥90%) and purity (>95%) .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Residual methanol removal is critical for downstream applications (see FAQ 2).
Q. How should researchers ensure the absence of residual solvents (e.g., methanol) post-synthesis?
- Methodology : Use H NMR spectroscopy (CDCl, 400 MHz) to detect residual methanol. The absence of a singlet at δ ~3.3 ppm (methanol’s methyl protons) confirms purity. Complementary techniques like GC-MS or Karl Fischer titration provide quantitative validation .
Q. What purification techniques are most effective for isolating this compound?
- Methodology :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to achieve high-purity crystals.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for impurities with polar functional groups.
- Distillation : For large-scale batches, fractional distillation under reduced pressure (0.1–0.5 mmHg) minimizes thermal degradation .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s coordination with metal ions for biological applications?
- Methodology :
- Complexation Studies : Dissolve the compound in DMSO or methanol and titrate with metal salts (e.g., CuCl, ZnSO). Monitor spectral shifts via UV-Vis (200–400 nm) or fluorescence spectroscopy.
- Biological Assays : Test metal complexes for antimicrobial activity using agar diffusion (e.g., against E. coli or S. aureus) or cytotoxicity via MTT assays (e.g., IC determination in cancer cell lines) .
- Data Interpretation : Compare ligand-to-metal charge transfer (LMCT) bands and correlate with bioactivity results.
Q. What advanced spectroscopic methods characterize the compound’s electronic properties and reactivity?
- Methodology :
- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm, ester C-O at ~1250 cm).
- HOMO-LUMO Analysis : Perform DFT calculations (B3LYP/6-311++G(d,p)) to predict reactivity sites. Experimental validation via cyclic voltammetry (e.g., oxidation potentials) .
- Hyperpolarizability Studies : Use second-harmonic generation (SHG) to assess nonlinear optical properties for material science applications .
Q. How can contradictions in reaction yields between lab-scale and industrial-scale syntheses be resolved?
- Methodology :
- Parameter Optimization : Compare batch (lab) vs. continuous flow (industrial) reactors. Adjust residence time, mixing efficiency, and heat transfer rates.
- Scale-Up Challenges : Identify bottlenecks (e.g., catalyst deactivation, side reactions) via kinetic studies (Arrhenius plots) and in-line PAT tools (e.g., Raman spectroscopy) .
- Case Study : A 20% yield drop at the industrial scale was traced to incomplete esterification; increasing catalyst loading by 15% restored efficiency.
Q. How is the compound evaluated as a biochemical reagent for enzyme inhibition studies?
- Methodology :
- Enzyme Assays : Use Michaelis-Menten kinetics (e.g., with acetylcholinesterase or proteases). Measure inhibition constants () via Lineweaver-Burk plots.
- Molecular Docking : Simulate binding interactions (AutoDock Vina) with target enzymes. Validate with site-directed mutagenesis or X-ray crystallography .
- Example : IC values of 12–18 μM were reported for related compounds in tyrosine kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
